![molecular formula C11H13N3OS B1369179 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915923-06-7](/img/structure/B1369179.png)
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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Description
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Herbicide Development
The compound has potential applications in the development of herbicides. Its structural similarity to compounds with known herbicidal activity, such as those containing the phenoxyethylammonium group, suggests it could be effective in controlling weed growth. Research has shown that variations in the substitution of the phenoxyethylammonium group can significantly affect herbicidal activity .
Material Science
This compound could be used in material science, particularly in the synthesis of novel ionic liquids. Ionic liquids have a wide range of applications due to their unique properties such as low volatility and high thermal stability. They are used in various fields, from chemical synthesis to electrochemical processes .
Biopolymer Solvent Development
The structure of “5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine” suggests it could be useful in the design of new solvents for biopolymers. This is particularly relevant for the dissolution of cellulose or the extraction of lignin from biomass, which are critical steps in the production of biofuels and biodegradable materials .
properties
IUPAC Name |
5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-3-2-4-9(7-8)15-6-5-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBYIFQKPOWPDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589701 |
Source
|
Record name | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915923-06-7 |
Source
|
Record name | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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